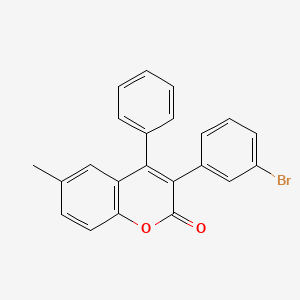

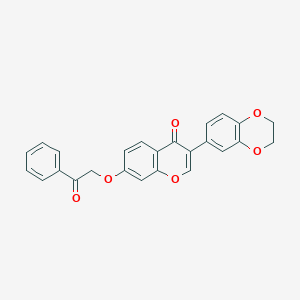

3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its uses or applications in various fields such as medicine, industry, or research .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, compounds like 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one are valued for their potential as pharmacological agents. The presence of the bromophenyl group can be crucial for the biological activity of these molecules. They are often used as building blocks for the synthesis of more complex molecules with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents .

Natural Product Synthesis

This compound serves as an excellent starting material in the synthesis of natural products. Its structure allows for various modifications, making it a versatile precursor in the creation of complex molecular architectures found in natural substances. This is particularly important in the development of new drugs and agrochemicals that mimic natural compounds .

Metabolism Studies

In metabolism studies, derivatives of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one can be used to investigate metabolic pathways. By tracing the modifications and interactions of such compounds within biological systems, researchers can gain insights into the metabolic processes and develop new strategies for disease treatment .

Dyes and Pigments

The chromen-2-one moiety is known for its color-imparting properties. Compounds with this structure can be used in the development of dyes and pigments, with applications ranging from textile manufacturing to the development of colorimetric sensors for various analytes .

Pharmaceuticals

In the pharmaceutical industry, the compound’s framework is used to create molecules with specific pharmacological activities. Its modifiable structure allows for the synthesis of a wide range of pharmaceuticals, including those with antibacterial, antifungal, and antiviral properties .

Agrochemicals

The bromophenyl group of the compound can be instrumental in the synthesis of agrochemicals. These substances are designed to protect crops from pests and diseases, and the structural versatility of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one makes it a valuable precursor in the creation of new agrochemical formulations .

Dyestuff Industry

In the dyestuff industry, the compound can be used as an intermediate in the synthesis of complex dyes. Its ability to undergo various chemical reactions makes it a key ingredient in the production of dyestuffs with desired properties for industrial applications .

Organic Synthesis

This compound is also significant in organic synthesis, where it can be used to construct a variety of complex organic molecules. Its reactivity, particularly the bromine atom’s ability to participate in cross-coupling reactions, is exploited to create new bonds and molecular structures essential in synthetic chemistry .

Mécanisme D'action

Mode of Action

It’s worth noting that bromophenyl compounds have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .

Pharmacokinetics

Therefore, its bioavailability and the impact of its ADME properties on its biological activity are currently unknown .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)-6-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWYTIFOSBLXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)

![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)